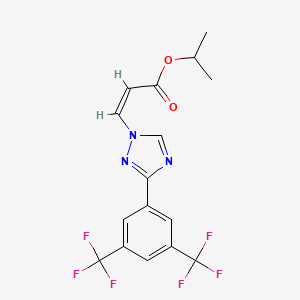

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Description

The compound (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate (CAS 1333152-22-9) is a fluorinated acrylate ester featuring a 1,2,4-triazole core and two trifluoromethyl (CF₃) groups on the phenyl ring. Its molecular formula is C₁₆H₁₃F₆N₃O₂, with a molecular weight of 393.28 g/mol . The Z-configuration at the acrylate double bond distinguishes it from its (E)-isomer (CAS 1421923-95-6) .

Properties

IUPAC Name |

propan-2-yl (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFCPULKUGRNE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target polysulfides in lithium-sulfur batteries and have shown potent growth inhibitory effects on drug-resistant bacteria.

Mode of Action

The compound’s mode of action is likely related to its high electronegativity and large steric hindrance, which can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries.

Biochemical Pathways

The compound may affect the biochemical pathways related to the shuttle effect of polysulfides in lithium-sulfur batteries. In the context of antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, leading to growth inhibition.

Biological Activity

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₃F₆N₃O₂

Molecular Weight: 393.28

CAS Registry Number: 1333152-22-9

The compound features a trifluoromethyl-substituted phenyl group and a triazole ring, which are known to enhance biological activity and solubility in pharmaceutical applications. The presence of the isopropyl group contributes to its lipophilicity, influencing interactions with biological membranes .

Mechanisms of Biological Activity

Preliminary studies suggest that compounds containing triazole and trifluoromethyl groups exhibit significant biological activities:

- Antimicrobial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentrations (MICs) for some derivatives have been reported between 0.5–8 μg/mL .

- Antifungal Properties: The triazole moiety is associated with antifungal activity. Similar compounds have demonstrated potent activity against Candida albicans and other fungal pathogens with MIC values as low as 0.05–0.3 μg/mL .

- Anticancer Potential: The structural features of this compound suggest potential anticancer properties. Triazole derivatives are often investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of triazole derivatives, a compound structurally related to this compound was tested against clinical strains of Mycobacterium tuberculosis. Results indicated significant potency against both drug-sensitive and resistant strains with MIC values ranging from 0.48 to 3.9 μg/mL .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of similar triazole compounds have been evaluated in animal models. Key findings include:

Comparison with Similar Compounds

Geometric Isomer: (E)-Isopropyl 3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Key Differences :

- Stereochemistry : The (E)-isomer (CAS 1421923-95-6) adopts a trans configuration at the acrylate double bond, whereas the (Z)-isomer adopts cis geometry. This difference impacts molecular polarity, solubility, and interactions with biological targets .

- Synthesis : Both isomers likely share synthetic precursors but diverge in reaction conditions (e.g., light, catalysts) that favor Z/E selectivity.

- Comparable data for the (Z)-isomer are unavailable.

Substituent Variations: 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-Triazole (CAS 1333154-10-1)

Key Differences :

Related Esters: Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate

Key Differences :

- Core Heterocycle : Replaces 1,2,4-triazole with a 1,3,4-oxadiazole-thione ring, altering electronic properties and hydrogen-bonding capacity .

- Synthesis : Prepared via KOH/CS₂-mediated cyclization in DMF, contrasting with the triazole-based acrylate’s synthesis (undisclosed in evidence) .

Physicochemical Properties and Stability

Q & A

Q. What synthetic routes are commonly employed for (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from 3,5-bis(trifluoromethyl)phenyl precursors. A critical intermediate, 5-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS 1333154-10-1), is synthesized via cyclization reactions under reflux conditions. Subsequent acrylation with (Z)-isopropyl 3-iodoacrylate (CAS 1333154-26-9) is performed in anhydrous DMF with a base (e.g., KOH) at 80°C for 48 hours. Purification : Column chromatography (silica gel, hexane/EtOAc 6.5:3.5) is recommended for isolating the final product, as demonstrated in analogous acrylate syntheses .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming stereochemistry (Z-configuration) and substituent positions. The trifluoromethyl groups produce distinct NMR signals.

- FTIR : Confirms acrylate C=O stretching (~1700 cm) and triazole ring vibrations.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFNO), as supported by ChemIDplus and PubChem data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproduce Synthesis : Strictly follow anhydrous conditions and verify intermediate purity via TLC/HPLC.

- Advanced Characterization : Use 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry. Single-crystal X-ray diffraction provides definitive structural proof .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphs affecting melting points.

Q. What strategies optimize Z/E selectivity during acrylation reactions in similar triazole-acrylate systems?

- Methodological Answer :

- Steric Control : Bulky substituents (e.g., isopropyl) favor Z-configuration by hindering rotation.

- Reaction Conditions : Low temperatures (0–5°C) and slow reagent addition reduce kinetic byproducts.

- Catalytic Systems : Use of Pd-catalyzed couplings or chiral auxiliaries, as seen in controlled copolymerization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.